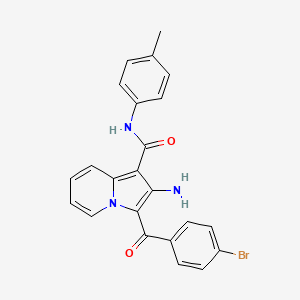
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a chemical compound that is widely used in scientific research. It is a derivative of indolizine and has been found to have several biochemical and physiological effects. The synthesis method of this compound is complex, and it requires specialized knowledge and equipment.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and not fully understood. It is believed that this compound acts as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of target proteins, which leads to the inhibition of cell growth and proliferation. It is also believed that this compound acts as an inhibitor of the human immunodeficiency virus (HIV) by binding to the viral protease enzyme, which prevents the cleavage of viral proteins and leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting protein kinases. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting the viral protease enzyme. This compound has also been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide in lab experiments are that it is a potent inhibitor of protein kinases and has anticancer and antiviral properties. The limitations of using this compound in lab experiments are that it is complex to synthesize and requires specialized knowledge and equipment. It is also expensive to produce, which limits its availability for research purposes.
Future Directions
There are several future directions for the research of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide. One direction is to explore its potential as a therapeutic agent for cancer and viral infections. Another direction is to investigate its mechanism of action and identify new targets for inhibition. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis method of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is complex and requires several steps. The first step involves the synthesis of 4-bromobenzoyl chloride from 4-bromobenzoic acid. The second step involves the synthesis of N-(p-tolyl)indolizine-1-carboxamide from p-toluidine and ethyl 2-bromoacetate. The third step involves the synthesis of 2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide from the previous two compounds. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry. This compound has been used as a potential inhibitor of protein kinases and has been found to have anticancer properties. It has also been used as a potential inhibitor of the human immunodeficiency virus (HIV) and has been found to have antiviral properties.
properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBCAKCLLKGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

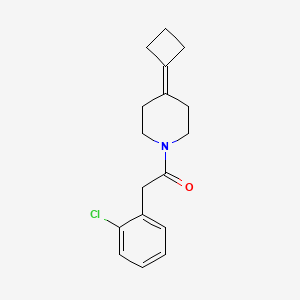
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-hydroxybenzoic acid](/img/structure/B2792019.png)
![(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2792020.png)

![2-[(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylic acid](/img/structure/B2792022.png)

![7-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2792026.png)
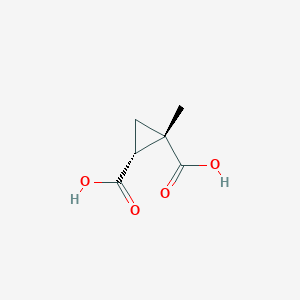


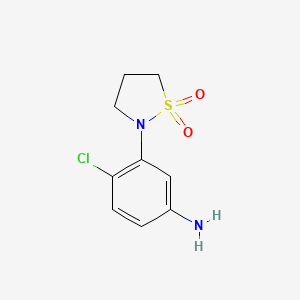
![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)
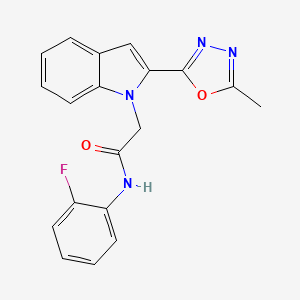
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2792040.png)